

2,4,6-Trimethoxybenzaldehyde: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethoxybenzaldehyde**

Cat. No.: **B041885**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **2,4,6-trimethoxybenzaldehyde**. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes detailed, adaptable protocols for determining these properties in a laboratory setting.

Core Properties of 2,4,6-Trimethoxybenzaldehyde

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1] [2] [3]
Molecular Weight	196.20 g/mol	[1] [2] [3]
CAS Number	830-79-5	[1] [4] [5]
Appearance	Slightly beige to white crystalline powder	[5] [6] [7]
Melting Point	115-120 °C	[5] [8]

Solubility Profile

Quantitative experimental data on the solubility of **2,4,6-trimethoxybenzaldehyde** in a wide range of organic solvents is not readily available in the reviewed literature. The following table summarizes the existing information.

Solvent	Solubility	Notes
Water	Insoluble[6]	A calculated Log10 of water solubility is -2.07 mol/L.[1]
Alcohols, Ethers, Benzene	Expected to be soluble	Based on the solubility of a similar compound, β -naphthol. [9]

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is adapted from methodologies used for similar aromatic aldehydes and can be employed to determine the solubility of **2,4,6-trimethoxybenzaldehyde** in various solvents.[10] [11]

Objective: To determine the equilibrium solubility of **2,4,6-trimethoxybenzaldehyde** in a given solvent at a specific temperature.

Materials:

- **2,4,6-Trimethoxybenzaldehyde**
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)
- Thermostatic shaker or water bath
- Analytical balance
- Centrifuge
- Drying oven
- Vials with screw caps

Procedure:

- Add an excess amount of **2,4,6-trimethoxybenzaldehyde** to a known volume of the selected solvent in a sealed vial.
- Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
- Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
- After equilibration, allow the suspension to settle.
- Centrifuge the vial to separate the undissolved solid.
- Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
- Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the compound's boiling point and melting point) until a constant weight is achieved.
- Weigh the container with the dried solute.
- Calculate the solubility in g/L or mg/mL.

Stability Profile

2,4,6-Trimethoxybenzaldehyde is known to be sensitive to air.[\[12\]](#) Detailed studies on its stability under other conditions such as light, varying pH, and high temperatures are not extensively documented.

Condition	Stability	Potential Degradation Pathway
Air/Oxygen	Air sensitive [12]	Oxidation of the aldehyde group to a carboxylic acid (2,4,6-trimethoxybenzoic acid).
Light	No data available	Photochemical degradation, including oxidation or rearrangement, is possible for aromatic aldehydes.
pH	No data available	Aldehydes can undergo various reactions under acidic or basic conditions, such as aldol condensation or Cannizzaro reaction, although the steric hindrance from the methoxy groups might influence this.
Temperature	No data available	Thermal decomposition at elevated temperatures is expected.

Experimental Protocol for Chemical Stability Assessment (HPLC/LC-MS Method)

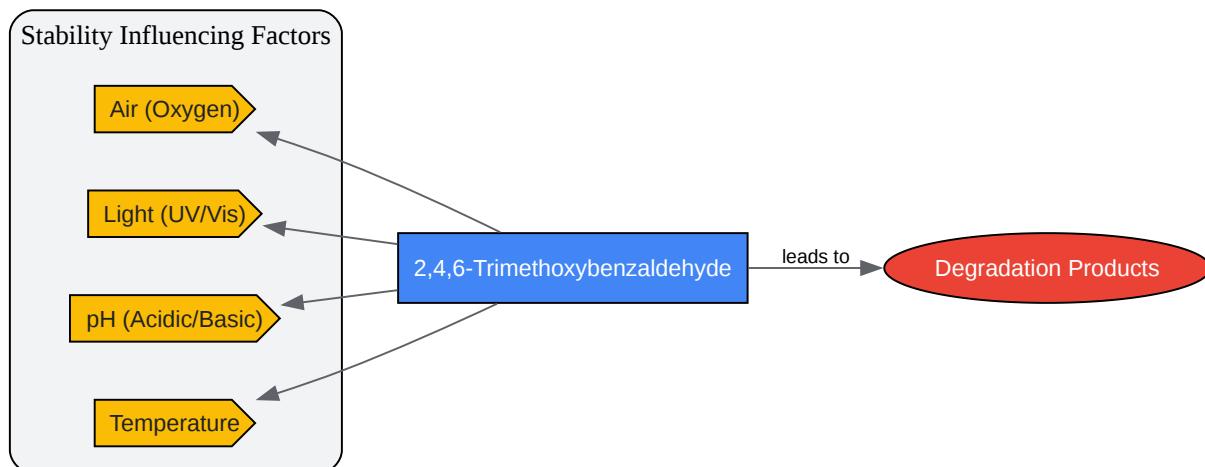
This protocol provides a framework for evaluating the stability of **2,4,6-trimethoxybenzaldehyde** under various stress conditions.[\[13\]](#)

Objective: To assess the degradation of **2,4,6-trimethoxybenzaldehyde** over time when exposed to different pH levels, light, and temperature.

Materials:

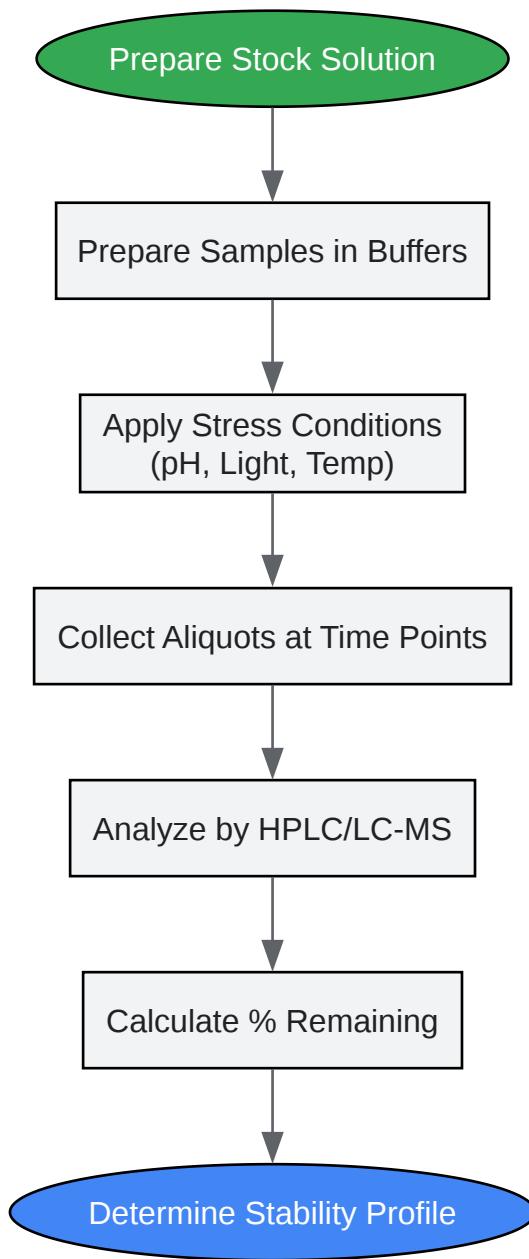
- **2,4,6-Trimethoxybenzaldehyde**

- HPLC or LC-MS system with a suitable column (e.g., C18)
- UV-Vis or mass spectrometer detector
- pH meter
- Buffer solutions (e.g., acetate buffer for acidic pH, phosphate-buffered saline for neutral pH, glycine buffer for basic pH)[13]
- Photostability chamber
- Temperature-controlled incubator
- DMSO or other suitable organic solvent for stock solution


Procedure:

- Stock Solution Preparation: Prepare a stock solution of **2,4,6-trimethoxybenzaldehyde** in a suitable solvent like DMSO at a known concentration (e.g., 10 mM).[13]
- Sample Preparation: Dilute the stock solution into the different buffer solutions to a final working concentration (e.g., 10 μ M).
- Stress Conditions:
 - pH Stability: Incubate the solutions at different pH values (e.g., 4, 7.4, 9) at a constant temperature (e.g., 37°C).
 - Photostability: Expose a set of solutions to a controlled light source in a photostability chamber. Keep a parallel set in the dark as a control.
 - Thermal Stability: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).
- Time Points: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Sample Analysis:

- Quench any reaction if necessary (e.g., by adding a suitable solvent and freezing).
- Analyze the samples by HPLC or LC-MS.
- Monitor the peak area of the parent compound (**2,4,6-trimethoxybenzaldehyde**) and look for the appearance of new peaks corresponding to degradation products.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Determine the degradation rate and half-life under each condition.


Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of **2,4,6-trimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Factors influencing the stability of **2,4,6-trimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the chemical stability of **2,4,6-trimethoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 6. 2,4,6-Trimethoxybenzaldehyde(830-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2,4,6-Trimethoxybenzaldehyde, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2,4,6-Trimethoxybenzaldehyde 98 830-79-5 [sigmaaldrich.com]
- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labproinc.com [labproinc.com]
- 13. enamine.net [enamine.net]
- To cite this document: BenchChem. [2,4,6-Trimethoxybenzaldehyde: A Technical Guide to its Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041885#2-4-6-trimethoxybenzaldehyde-solubility-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com